((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid
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Overview
Description
((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid is a complex organic compound that belongs to the class of pyrazolone derivatives This compound is characterized by its unique structure, which includes a pyrazolone ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid typically involves the reaction of 4-aminoantipyrine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in acetone, followed by heating and stirring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolone derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It is considered a promising candidate for the treatment of various diseases due to its bioactive properties .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of ((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Dipyrone: A pyrazolone derivative with analgesic and antipyretic properties.
Antipyrine: Another pyrazolone derivative used as an analgesic and antipyretic.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with a similar structure.
Uniqueness
((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid is unique due to its specific substitution pattern and the presence of both pyrazolone and benzoic acid moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
32683-54-8 |
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Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H17N3O3/c1-12-16(19-14-10-8-13(9-11-14)18(23)24)17(22)21(20(12)2)15-6-4-3-5-7-15/h3-11,19H,1-2H3,(H,23,24) |
InChI Key |
RLMROJFOKGLOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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